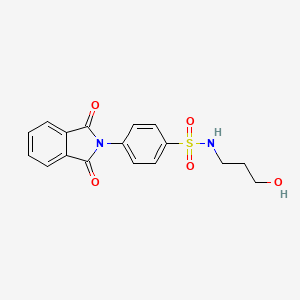
4-(1,3-dioxoisoindol-2-yl)-N-(3-hydroxypropyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-dioxoisoindol-2-yl)-N-(3-hydroxypropyl)benzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including a dioxoisoindole moiety, a hydroxypropyl chain, and a benzenesulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-dioxoisoindol-2-yl)-N-(3-hydroxypropyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dioxoisoindole Moiety: This can be achieved through the cyclization of phthalic anhydride with an amine, resulting in the formation of the isoindole structure.
Attachment of the Hydroxypropyl Chain: The hydroxypropyl group can be introduced via nucleophilic substitution reactions, where a suitable hydroxypropyl halide reacts with the isoindole derivative.
Sulfonamide Formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride under basic conditions to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1,3-dioxoisoindol-2-yl)-N-(3-hydroxypropyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.
Reduction: The dioxoisoindole moiety can be reduced to form a dihydroisoindole derivative.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines and thiols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde from the hydroxypropyl group.
Reduction: Formation of a dihydroisoindole derivative.
Substitution: Formation of new sulfonamide derivatives with different substituents.
Applications De Recherche Scientifique
4-(1,3-dioxoisoindol-2-yl)-N-(3-hydroxypropyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic routes.
Mécanisme D'action
The mechanism of action of 4-(1,3-dioxoisoindol-2-yl)-N-(3-hydroxypropyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The dioxoisoindole moiety can interact with active sites of enzymes, while the sulfonamide group can form hydrogen bonds with amino acid residues, stabilizing the compound-enzyme complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(1,3-dioxoisoindol-2-yl)-N-(2-hydroxyethyl)benzenesulfonamide
- 4-(1,3-dioxoisoindol-2-yl)-N-(4-hydroxybutyl)benzenesulfonamide
- 4-(1,3-dioxoisoindol-2-yl)-N-(3-hydroxypropyl)benzenesulfonamide derivatives
Uniqueness
This compound is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The hydroxypropyl chain provides flexibility and potential for further functionalization, while the dioxoisoindole and sulfonamide groups contribute to its reactivity and binding affinity in biological systems.
Propriétés
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(3-hydroxypropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S/c20-11-3-10-18-25(23,24)13-8-6-12(7-9-13)19-16(21)14-4-1-2-5-15(14)17(19)22/h1-2,4-9,18,20H,3,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFJVQBXTHSNCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)S(=O)(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[1-(3-methylbenzoyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5164066.png)

![[2-[(4-benzylpiperazin-1-yl)methyl]-1,3-oxazol-4-yl]-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B5164077.png)


![4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenol](/img/structure/B5164123.png)

![2-[3-(2-Bromophenoxy)propylamino]ethanol](/img/structure/B5164138.png)
![2-[N-(benzenesulfonyl)-2,4-dichloroanilino]-N-pyridin-3-ylacetamide](/img/structure/B5164140.png)
![1-[(5-Bromo-2-methoxyphenyl)methyl]-3-methylpiperidine](/img/structure/B5164146.png)
![2-[4-(benzylsulfamoyl)-2-methylphenoxy]-N-cyclopentylacetamide](/img/structure/B5164158.png)
![2-[(2-ethyl-6-methylpyridin-3-yl)oxymethyl]-3H-imidazo[4,5-c]pyridine;oxalic acid](/img/structure/B5164167.png)
![3-HYDROXY-1-METHYL-4-[(MORPHOLIN-4-YL)METHYL]-6H-BENZO[C]CHROMEN-6-ONE](/img/structure/B5164179.png)
![5-acetyl-2-[2-(2,5-dichlorophenyl)-2-oxoethyl]sulfanyl-4-(furan-2-yl)-6-methyl-1,4-dihydropyridine-3-carbonitrile](/img/structure/B5164185.png)
